Home > Products > Screening Compounds P73823 > N-phenylpropenyl tadalafil
N-phenylpropenyl tadalafil -

N-phenylpropenyl tadalafil

Catalog Number: EVT-14883513
CAS Number:
Molecular Formula: C30H24N4O4
Molecular Weight: 504.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-phenylpropenyl tadalafil is a synthetic compound related to tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound is characterized by its unique structure, which incorporates a propenyl group and a phenyl moiety attached to the tadalafil backbone. The exploration of N-phenylpropenyl tadalafil is part of ongoing research into novel analogues of tadalafil that may exhibit enhanced efficacy or reduced side effects.

Source

The synthesis and characterization of N-phenylpropenyl tadalafil can be traced back to various studies that investigate modifications of the tadalafil structure. These studies often utilize starting materials such as tryptophan derivatives and aldehydes, employing methods like the Pictet-Spengler reaction to construct the core structure of tadalafil and its analogues .

Classification

N-phenylpropenyl tadalafil falls under the category of organic compounds, specifically within the class of substituted phosphodiesterase inhibitors. It is classified as a derivative of the indole alkaloid family, owing to its structural components that include indole and lactam functionalities.

Synthesis Analysis

Methods

The synthesis of N-phenylpropenyl tadalafil generally involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available L- or D-tryptophan methyl esters.
  2. Pictet-Spengler Reaction: This reaction is crucial for forming the tetrahydro-β-carboline structure, which is a precursor to the final product. The reaction conditions often involve the use of trifluoroacetic acid as a catalyst in dichloromethane .
  3. Cyclization and Acylation: Following the Pictet-Spengler reaction, acylation reactions are performed to introduce necessary functional groups, enhancing the biological activity and stability of the compound .

Technical Details

The synthesis process can yield high purity products with yields reported between 90% and 95%. Various solvents such as tetrahydrofuran and acetonitrile are employed during different stages to optimize solubility and reaction kinetics .

Molecular Structure Analysis

Structure

N-phenylpropenyl tadalafil features a complex molecular architecture that includes:

  • An indole core
  • A lactam ring
  • A propenyl side chain
  • A phenyl group attached to the propenyl moiety

The molecular formula can be represented as C23H25N3O4C_{23}H_{25}N_{3}O_{4}, indicating a significant number of carbon, hydrogen, nitrogen, and oxygen atoms involved in its structure.

Data

The structural elucidation typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions

N-phenylpropenyl tadalafil can undergo various chemical reactions typical for phosphodiesterase inhibitors:

  1. Hydrolysis: The lactam ring can be hydrolyzed under acidic or basic conditions.
  2. Substitution Reactions: The propenyl group may participate in electrophilic substitutions, allowing for further functionalization.
  3. Reduction Reactions: The compound can be reduced at specific sites to modify its pharmacological properties .

Technical Details

The reactivity of N-phenylpropenyl tadalafil is influenced by its functional groups, particularly the electron-donating properties of the phenyl moiety, which can stabilize carbocations formed during reactions.

Mechanism of Action

Process

N-phenylpropenyl tadalafil functions primarily by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, N-phenylpropenyl tadalafil increases cGMP levels in smooth muscle cells, leading to enhanced vasodilation and improved blood flow.

Data

Research indicates that compounds similar to N-phenylpropenyl tadalafil show promising results in increasing cGMP concentration, thereby supporting their potential use in treating erectile dysfunction and possibly other vascular-related conditions .

Physical and Chemical Properties Analysis

Physical Properties

N-phenylpropenyl tadalafil is likely to exhibit:

  • Solubility: Moderately soluble in organic solvents like dichloromethane but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within ranges observed for similar compounds.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity associated with phosphodiesterase inhibitors, including potential interactions with other biological molecules .
Applications

Scientific Uses

N-phenylpropenyl tadalafil has potential applications in:

  1. Pharmaceutical Development: As an analogue of tadalafil, it may provide insights into structure-activity relationships that could lead to more effective treatments for erectile dysfunction.
  2. Research on Phosphodiesterase Inhibition: Its study contributes to understanding how modifications affect pharmacological activity and selectivity towards different phosphodiesterase isoforms.
  3. Biochemical Studies: Investigating its effects on cGMP pathways could reveal new therapeutic targets for cardiovascular diseases .
Introduction to N-Phenylpropenyl Tadalafil: Derivative Classification and Research Rationale

Nomenclature and Structural Relationship to Tadalafil Core Scaffold

N-Phenylpropenyl tadalafil belongs to the class of biochemically modified tadalafil derivatives designed through targeted structural alterations to the established PDE5 inhibitor scaffold. Its systematic name reflects the specific substitution at the tadalafil core: the introduction of a phenylpropenyl moiety (-CH₂-CH=CH-C₆H₅) at the N-position of the diazepane ring, replacing the methyl group found in the parent compound tadalafil [2] [4]. This nomenclature adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic systems, explicitly defining the attachment point ("N-") and the substituent's structure ("phenylpropenyl"). The core tadalafil structure consists of a cis-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione system incorporating a β-carboline framework fused with a piperazinedione ring [4] [5]. Crucially, the modification site—the nitrogen atom within the piperazinedione (diazepane) ring—is a recognized region for chemical diversification aimed at modulating pharmacodynamic and pharmacokinetic properties without disrupting essential binding elements within the catalytic domain of PDE5 [4] [8].

Table 1: Structural Comparison of Tadalafil and N-Phenylpropenyl Tadalafil

Structural FeatureTadalafilN-Phenylpropenyl TadalafilFunctional Significance
Core Scaffoldcis-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dioneRetained identical coreEssential for PDE5 recognition and binding affinity
Diazepane Ring N-SubstituentMethyl group (-CH₃)Phenylpropenyl group (-CH₂-CH=CH-C₆H₅)Site for modulation of lipophilicity, steric bulk, and potential novel interactions
Aromatic SystemIndole-derived benzene + phenylIndole-derived benzene + phenyl + additional phenyl (from substituent)Increased aromatic surface area may influence hydrophobic pocket interactions and π-stacking
Molecular FlexibilityModerate (constrained core)Increased (flexible propenyl linker)Potential impact on binding kinetics and adaptation within PDE5 active site
ChiralitySingle enantiomer (R-configuration at critical center)Presumed retained R-configurationCritical for maintaining stereospecific binding to PDE5

Historical Development of Tadalafil Derivatives in PDE5 Inhibitor Research

The development of tadalafil derivatives represents a focused trajectory within the broader evolution of PDE5 inhibitors, driven by the need to enhance selectivity, optimize pharmacokinetics, and explore novel therapeutic applications beyond erectile dysfunction (ED). The discovery pathway began with the serendipitous identification of sildenafil's erectogenic effects during clinical trials for angina [9], which catalysed rational drug design efforts targeting PDE5. Tadalafil (Cialis®), characterized by its distinctive long half-life (~17.5 hours) due to its robust structure resisting CYP3A4-mediated metabolism compared to sildenafil and vardenafil, emerged as a second-generation PDE5 inhibitor approved in 2003 [2] [4] [9]. This pharmacokinetic advantage spurred research into modifying its structure to further amplify desirable properties or unlock new biological activities. Derivative development typically focuses on three key regions:

  • The catechol ring (A-ring): Modifications here primarily aim to alter electronic properties and hydrogen-bonding potential.
  • The indole moiety (D-ring): Changes can significantly impact hydrophobic interactions within the PDE5 binding pocket.
  • The N-substituent on the diazepane ring (Target site for N-phenylpropenyl): This region is exploited to modulate steric bulk, lipophilicity (LogP), and introduce novel interaction points without compromising core binding motifs [4] [8]. Early derivatives explored simple alkyl chains (ethyl, propyl) and small arylalkyl groups (benzyl), establishing the tolerance of this position for bulkier substituents. The progression towards more complex groups like phenylpropenyl stems from hypotheses linking extended conjugated systems and increased lipophilicity to enhanced tissue penetration and potentially prolonged residence time within the PDE5 active site [4] [5] [8]. Furthermore, derivatives like acetildenafil and homosildenafil (structurally related to sildenafil but conceptually similar in adulteration) highlight the illicit exploration of modifications, underscoring the competitive and sometimes problematic landscape of PDE5 inhibitor development [6]. N-Phenylpropenyl tadalafil exemplifies a rational step within this historical continuum, introducing a conjugated linker (propenyl) designed to bridge the diazepane nitrogen to an additional phenyl ring, thereby creating a novel pharmacophore variant.

Table 2: Evolution of Key Tadalafil Derivatives Focusing on N-Modification

Derivative Class (Example)N-SubstituentPrimary Design RationaleOutcome/Contribution
Prototype (Tadalafil)Methyl (-CH₃)Initial optimization for PDE5 potency & selectivityEstablished core efficacy and long half-life; benchmark compound
Simple Alkyl (e.g., Ethyl)Ethyl (-CH₂CH₃)Modest increase in lipophilicity & steric bulkDemonstrated tolerance for small aliphatic chains; minor PK shifts
Arylalkyl (e.g., Benzyl)Benzyl (-CH₂C₆H₅)Introduce aromatic π-system for potential hydrophobic/π-π interactionsValidated potential for enhanced affinity; variable metabolic stability observed
Alkenyl/Aryl (e.g., N-Phenylpropenyl)-CH₂-CH=CH-C₆H₅Combine flexibility (alkenyl linker) with aromatic bulk (phenyl); optimize LogP; novel interactionsExploration of extended conjugated systems; potential for unique binding kinetics and tissue distribution profiles
Heteroaromatice.g., -CH₂-pyridylIntroduce hydrogen bonding/coordination potentialTargeting enhanced selectivity over PDE6/PDE11; exploration ongoing

Rationale for Propenyl-Phenyl Substituent Introduction: Pharmacophore Optimization

The strategic incorporation of the propenyl-phenyl substituent onto the tadalafil core constitutes a multi-faceted approach to pharmacophore optimization, targeting enhancements in PDE5 binding affinity, selectivity over related PDE isoforms, and physicochemical properties governing bioavailability and tissue distribution.

  • Enhanced Hydrophobic Interactions and π-Stacking Potential: Computational modeling of the PDE5 catalytic domain reveals a complex pocket architecture comprising distinct regions: the M-site (metal binding), Q-pocket (guanine-mimicry), L-region (hydrophobic access), and H-pocket (hydrophobic) [5] [8]. The phenyl ring of the N-phenylpropenyl group is engineered to engage more extensively with the hydrophobic residues lining the H-pocket (e.g., Phe 786, Val 782) and potentially participate in π-stacking interactions with aromatic residues like Tyr 612 or Phe 820 near the L-region entrance [4] [8]. This is predicted to augment binding energy (ΔG) compared to the smaller methyl group of native tadalafil. The rigid, planar nature of the phenyl ring optimizes these van der Waals and π-π interactions.
  • Modulation of Physicochemical Properties: Replacing the methyl group (-CH₃) with the significantly larger and more lipophilic phenylpropenyl moiety (-CH₂-CH=CH-C₆H₅) inherently increases the molecule's calculated partition coefficient (cLogP). Elevated lipophilicity is theorized to improve passive diffusion across lipid membranes, potentially enhancing oral bioavailability and tissue penetration, particularly into the corpus cavernosum and potentially the central nervous system for exploring neurological indications [4] [8]. The propenyl linker (-CH₂-CH=CH-) introduces conformational flexibility, allowing the terminal phenyl ring to adopt optimal orientations within the binding pocket, potentially accessing subsites inaccessible to rigid or shorter substituents.
  • Selectivity Optimization: A critical challenge in PDE5 inhibitor design is minimizing off-target inhibition of closely related PDE isoforms, particularly PDE6 (retinal) and PDE11 (skeletal muscle, prostate, testes). Tadalafil exhibits some PDE11 inhibition (contributing to back pain/myalgia side effects), while sildenafil inhibits PDE6 (causing visual disturbances) [1] [4] [6]. The specific steric and electronic profile of the phenylpropenyl group is hypothesized to exploit subtle differences in the hydrophobic pockets and access channels between PDE5 and these off-target isoforms. The bulk and specific geometry of the substituent may hinder optimal fitting within the PDE6 and PDE11 active sites, thereby improving the therapeutic index [4] [8]. This aligns with ongoing medicinal chemistry efforts to develop ultra-selective PDE5 inhibitors.
  • Potential for Novel Allosteric Modulation: While classical PDE5 inhibitors like tadalafil act competitively at the catalytic site, the extended structure of N-phenylpropenyl tadalafil raises the possibility of interacting with regulatory domains adjacent to the catalytic site, such as GAF domains. Although primarily associated with allosteric cGMP binding in PDEs like PDE2 and PDE5 itself, the GAF domains could potentially influence inhibitor binding kinetics or efficacy. The unique spatial reach of the phenylpropenyl group might facilitate contacts with regions near these domains, potentially leading to differentiated kinetics (e.g., slower dissociation rates) or functional effects compared to the parent compound [4] [8]. This represents a more speculative but mechanistically intriguing aspect of its design rationale.

Table 3: Pharmacophore Optimization Objectives of N-Phenylpropenyl Substituent

Pharmacophore ObjectiveStructural Feature AddressedHypothesized MechanismTargeted Outcome
Increased Binding Affinity (PDE5)Core scaffold binding energyEnhanced hydrophobic filling of H-pocket; Potential π-π stacking near L-regionLower IC₅₀ for PDE5 inhibition; Prolonged residence time
Improved Lipophilicity (LogP)Methyl group replacementLarger, conjugated hydrophobic substituent (Phenylpropenyl vs Methyl)Enhanced membrane permeability; Improved tissue distribution (e.g., cavernosal, CNS)
Conformational FlexibilityPropenyl linker (-CH₂-CH=CH-)Introduction of rotatable bonds allowing phenyl ring orientationOptimal adaptation within PDE5 active site; Potential access to novel subsites
Enhanced Isoform Selectivity (vs PDE6/PDE11)Steric bulk & shape of substituentDifferential fit within off-target active sites (PDE6/PDE11 vs PDE5)Reduced incidence of visual disturbances (PDE6) and myalgia (PDE11)
Novel Interaction PotentialExtended structure reaching beyond catalytic sitePotential interaction with regulatory elements (e.g., GAF domains)Differentiated kinetics (kₒₙ/kₒff) or functional modulation beyond catalytic inhibition

Properties

Product Name

N-phenylpropenyl tadalafil

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C30H24N4O4

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C30H24N4O4/c35-27-17-33(31-14-6-9-19-7-2-1-3-8-19)30(36)24-16-22-21-10-4-5-11-23(21)32-28(22)29(34(24)27)20-12-13-25-26(15-20)38-18-37-25/h1-15,24,29,32H,16-18H2/b9-6+,31-14+/t24-,29-/m1/s1

InChI Key

DCIYBTKJBFFGKX-VHXVRVANSA-N

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N=CC=CC7=CC=CC=C7

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)/N=C/C=C/C7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.